1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate
Description
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate is a sulfur-containing heterocyclic compound featuring a fused thieno[2,3-b]thiopyran core with a 1,1-dioxide group and a 3-chlorobenzoate ester substituent. This structure imparts unique physicochemical and biological properties, making it relevant in pharmaceutical intermediates and materials science.
Properties
Molecular Formula |
C14H11ClO4S2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 3-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO4S2/c15-10-3-1-2-9(8-10)13(16)19-12-4-6-20-14-11(12)5-7-21(14,17)18/h1-4,6,8,12H,5,7H2 |
InChI Key |
TVMBGHNZCMXMOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(C=CS2)OC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[2,3-b]thiopyran-4-yl Sulfone Intermediate
A common precursor is the 1,1-dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-ol or sulfonamide derivatives that undergo oxidation and substitution reactions.
- Starting from cis-(6S)-4-hydroxy-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide
- Methanesulfonic acid added dropwise in acetonitrile at 20 °C under nitrogen atmosphere
- Heating to reflux (~87 °C) for 15 hours
- Gradual cooling and pH adjustment with ammonium hydroxide to neutral pH (~7.3)
- Crystallization by addition of water and isopropanol washing
- Yield: ~91% combined cis and trans isomers, with diastereomeric excess of 58% for the trans isomer
This step yields a key sulfonamide intermediate with the sulfone groups intact and functionalized at the 4-position, ready for further modification.
Reduction and Functional Group Transformation
Reduction of the acetylamino group to an ethylamino or other amine derivatives is achieved using borane in tetrahydrofuran (THF):
- Borane-THF (1M solution) added dropwise to the sulfonamide intermediate at 38 °C under nitrogen
- Stirring for 10 hours followed by quenching with diluted hydrochloric acid at 60 °C
- Multiple solvent extractions and concentration steps
- Formation of maleate salt by addition of maleic acid in acetone
- Yield: ~88% with high enantiomeric excess (99.9%) and diastereomeric excess (99.6%)
This step is crucial for introducing amine functionality and preparing the molecule for esterification.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield/Outcome | Notes |
|---|---|---|---|---|
| 1 | Sulfonamide formation & oxidation | Methanesulfonic acid in acetonitrile, reflux 87 °C, pH adjustment with NH4OH | ~91% combined isomers, 58% de (trans) | Formation of sulfone-functionalized thieno[2,3-b]thiopyran |
| 2 | Reduction & amine formation | Borane-THF reduction at 38 °C, quench with HCl, maleic acid salt formation | ~88% yield, >99% ee and de | Converts acetylamino to ethylamino derivative |
| 3 | Esterification | Reaction with 3-chlorobenzoic acid derivatives (acid chloride or coupling agents) | Not explicitly reported | Forms final ester; conditions optimized for selectivity |
Research Findings and Considerations
- The sulfone groups (1,1-dioxido) are stable under the reaction conditions, but require careful control of temperature and pH to prevent degradation.
- Diastereoselectivity is significant in the sulfonamide intermediates, influencing the stereochemistry of the final product.
- Reduction with borane-THF is effective for converting acetylamino groups without affecting the sulfone moiety.
- Esterification requires activated carboxylic acid derivatives and mild conditions to preserve the heterocyclic ring integrity.
- Purification steps including crystallization and solvent washes are critical for obtaining high-purity final product suitable for research applications.
Chemical Reactions Analysis
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds related to thieno[2,3-b]thiopyran derivatives exhibit notable antimicrobial properties. These compounds have been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that derivatives can act against resistant strains of bacteria, making them potential candidates for new antibiotic therapies.
Anticancer Properties
Thieno[2,3-b]thiopyran derivatives have also been investigated for their anticancer activities. The compound has shown promise in preclinical studies targeting specific cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of oxidative stress.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Research has indicated that thieno[2,3-b]thiopyran derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders. The anti-inflammatory mechanisms may involve the inhibition of pro-inflammatory cytokines and enzymes.
Synthetic Applications
Building Blocks in Organic Synthesis
The unique structure of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate makes it an attractive building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse derivatives with tailored properties.
Photochemical Applications
There is ongoing research into the photochemical properties of thieno[2,3-b]thiopyran compounds. Their ability to absorb light and undergo photochemical transformations opens avenues for applications in photodynamic therapy and solar energy conversion technologies.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antimicrobial Activity of Thieno Derivatives | Medicinal Chemistry | Demonstrated efficacy against resistant bacterial strains with potential for new antibiotic development. |
| Synthesis and Anticancer Evaluation of Thieno Compounds | Cancer Research | Induced apoptosis in specific cancer cell lines; showed promise as a therapeutic agent. |
| Anti-inflammatory Properties of Thieno Derivatives | Pharmacology | Modulated inflammatory cytokines; potential application in treating chronic inflammatory diseases. |
Mechanism of Action
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Intermediates
N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide
- Structure: Shares the thieno[2,3-b]thiopyran core but includes a sulfamoyl group (-SO₂NH₂) and acetamide substituent.
- Properties : The sulfamoyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the 3-chlorobenzoate derivative. This compound is used in APIs requiring sulfonamide pharmacophores .
- Applications : Critical in synthesizing sulfonamide-based therapeutics, such as diuretics or antimicrobial agents .
Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate
- Structure: Features a thiophene ring with an ethyl carboxylate and amino-hydroxybutyl chain.
- Properties: The absence of the thiopyran ring reduces steric hindrance, increasing reactivity in nucleophilic substitutions. The amino group facilitates interactions with biological targets like enzymes or receptors .
Functional Group Influence on Physicochemical Properties
The 3-chlorobenzoate ester in the target compound introduces distinct characteristics compared to other substituents:
Industrial and Regulatory Considerations
- Contract Manufacturing : Specialized intermediates like the target compound and N-[(4S,6S)-6-Methyl...acetamide are increasingly outsourced to CMOs due to complex synthesis requirements .
- Regulatory Status : Compounds listed in customs tariffs (e.g., Schedule 99) indicate commercial relevance, with variations in substituents affecting regulatory classification .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,1-dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate?
- Methodology : The compound can be synthesized via a multi-step procedure starting with cyclization of thiophene derivatives. For example, benzoylisothiocyanate reacts with precursors like ethyl 2-amino-4,5-trimethylene-thiophene-3-carboxylate in 1,4-dioxane under ambient conditions. Isolation involves quenching the reaction mixture in ice/water and filtration . Alternative routes may use phosphorus oxychloride (POCl₃) as a catalyst to form the thieno[2,3-d]pyrimidin-4-one core, followed by esterification with 3-chlorobenzoic acid derivatives .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Key Techniques :
- XRD Analysis : Determines crystal structure and confirms heterocyclic core geometry (e.g., thieno[2,3-b]thiopyran system) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., 3-chlorobenzoate ester protons at δ ~7.3–8.0 ppm and dihydrothiophene protons at δ ~2.5–3.5 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1710 cm⁻¹ for ester, S=O stretches at ~1150–1250 cm⁻¹) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Stability Profile :
- Thermal Stability : Decomposes above 200°C based on analogs like thieno[2,3-d]pyrimidin-4-ones .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiopyran ring .
- Solubility : Limited in polar solvents (e.g., water) but dissolves in DMSO or DMF for biological assays .
Q. What preliminary pharmacological activities are reported for structurally related compounds?
- Biological Relevance : Thieno[2,3-b]thiopyran derivatives exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria .
- Cytotoxicity : IC₅₀ ~5–10 µM in cancer cell lines (e.g., MCF-7) due to intercalation with DNA .
Advanced Research Questions
Q. How do reaction intermediates influence yield and purity in the synthesis of this compound?
- Critical Intermediates :
- Thieno[2,3-b]thiopyran Core : Formation requires precise stoichiometry (e.g., 1:1.5:3.6 ratio of ester:lactam:POCl₃) to avoid byproducts like ammonium chloride .
- Esterification Step : Use of chloroacetyl chloride under gentle heating (40–50°C) minimizes hydrolysis of the 3-chlorobenzoate group .
- Yield Optimization :
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20% .
- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves regioisomeric impurities .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Key Substituent Effects :
- 3-Chlorobenzoate Group : Enhances lipophilicity (logP ~2.8) and membrane permeability .
- Dihydrothiophene Ring : Planarity of the fused ring system correlates with DNA intercalation potency .
- Table: SAR Data for Analogues
| Substituent | Cytotoxicity (IC₅₀, µM) | LogP |
|---|---|---|
| 3-Chlorobenzoate | 5.07 | 2.8 |
| 4-Methoxybenzoate | 53.18 | 1.2 |
| 2-Nitrobenzoate | >100 | 3.1 |
Q. What advanced analytical methods resolve contradictions in spectral data for this compound?
- Case Study : Discrepancies in ¹³C NMR shifts (e.g., δ 168.27 ppm for ester C=O vs. δ 192.12 ppm for ketones) are resolved via 2D NMR (HSQC, HMBC) to assign quaternary carbons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 435.0521 (calc. 435.0518) to rule out isobaric impurities .
Q. How do synthetic byproducts impact pharmacological studies, and how are they mitigated?
- Common Byproducts :
- Hydrolysis Products : 3-Chlorobenzoic acid (δ 7.8 ppm in ¹H NMR) from ester degradation .
- Dimerization : Thieno[2,3-b]thiopyran dimers form under prolonged heating, detected via HPLC-MS .
- Mitigation Strategies :
- Reaction Monitoring : TLC (Rf ~0.4 in EtOAc/hexane) ensures reaction completion within 6–8 hours .
Methodological Notes
- Synthetic Reproducibility : Replicate procedures from peer-reviewed journals (e.g., International Journal of Organic Chemistry) to ensure consistency .
- Data Validation : Cross-reference spectral libraries (e.g., PubChem) for NMR/IR assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
